Iopydone

Bronchography Diagnostic Radiology Contrast Media

A di-iodinated pyridone derivative combining exceptional radiopacity (73.17% iodine) with unique particulate retention kinetic profiles. For procurement managers sourcing specialized contrast research intermediates, this certified-grade Iopydone supports diagnostic imaging comparator studies and high-density radiochemical synthesis, wherein benchmark-level inflammatory profiling or defined pulmonary burden retention is required.

Molecular Formula C5H3I2NO
Molecular Weight 346.89 g/mol
CAS No. 5579-93-1
Cat. No. B1672087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopydone
CAS5579-93-1
SynonymsIopydone;  Hytrast;  Iopydonum;  NSC 135284;  NSC-135284;  NSC135284; 
Molecular FormulaC5H3I2NO
Molecular Weight346.89 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)I)I
InChIInChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
InChIKeyFRPFEVLOFNAKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iopydone (CAS 5579-93-1): Technical Overview and Core Properties


Iopydone (3,5-diiodo-4(1H)-pyridinone, CAS 5579-93-1) is a synthetic, water-insoluble, di-iodinated pyridone derivative [1]. Its high iodine content (73.17% by weight) confers radiopacity, historically positioning it as a key component of bronchographic contrast media [2]. As the active ingredient alongside Iopydol in the proprietary suspension Hytrast, its primary functional role is to enhance X-ray visualization of the bronchial tree [3].

Iopydone in Bronchography: Why Analog Substitution is Not Viable


Bronchographic contrast agents exhibit distinct, quantifiable differences in key performance and safety parameters. Simple substitution of one agent for another is not scientifically valid due to documented variations in radiographic coating quality, pulmonary retention time, and inflammatory response [1]. As demonstrated by head-to-head clinical and experimental studies, Iopydone-based Hytrast occupies a unique, and potentially undesirable, position on this performance spectrum. Its distinct profile of prolonged lung retention and severe tissue reaction, despite offering superior radiographic definition, precludes its direct interchange with agents like Dionosil or Lipiodol [2].

Iopydone (Hytrast) vs. Comparators: A Quantitative Evidence Guide for Procurement


Radiographic Quality: Iopydone (Hytrast) vs. Dionosil

In a comparative study of bronchographic examinations in 100 patients, Iopydone (as Hytrast) demonstrated a statistically significant superiority in 'adequacy and quality of examination' compared to both aqueous and oily Dionosil (propyliodone) [1]. The study reported that with Hytrast, fewer than 2% of patients had less than optimal filling of the bronchial tree [1]. While precise figures for Dionosil's suboptimal filling rate are not provided in the abstract, the authors explicitly state Hytrast was 'definitely superior' [1]. A separate clinical trial of 200 patients also confirmed that Hytrast provided 'excellent quality bronchograms with a fine dense coating of the bronchial walls and no alveolar filling' [2].

Bronchography Diagnostic Radiology Contrast Media

Pulmonary Retention Time: Iopydone (Hytrast) vs. Dionosil and Lipiodol

An experimental study in dogs assessed the clearance of four bronchographic media from an excluded right upper lobe bronchus [1]. Oily propyliodone (Dionosil) was the most rapidly cleared (1-3 days) [1]. In contrast, both iodized oil (Lipiodol) and Iopydone/Iopydol (Hytrast) were retained in the lung lobe for a prolonged period of 30 days [1]. This demonstrates that Iopydone is not readily eliminated from the lungs and persists far longer than the alternative, propyliodone [1]. Clinical experience corroborates this, noting that Hytrast was 'retained in the lung for prolonged periods' [2].

Pharmacokinetics Pulmonary Clearance Toxicology

Pulmonary Inflammatory Reaction: Iopydone (Hytrast) vs. Dionosil

The same experimental study in dogs also quantified the histological inflammatory response [1]. Oily propyliodone (Dionosil) was associated with the 'least inflammatory reaction' [1]. In direct comparison, Iopydone and Iopydol (Hytrast) were associated with the 'most severe chronic inflammatory reaction' among the four tested media [1]. This finding of greater irritation with Hytrast is also supported by clinical observation, which noted it was 'more irritating than Dionosil Oily' [2].

Histopathology Pulmonary Toxicity Safety Pharmacology

Formulation Solubility: Iopydone vs. Water-Soluble Iodopyracet Analogs

Iopydone is practically insoluble in ordinary solvents but soluble in caustic alkalies [1]. This inherent insolubility is a key physicochemical differentiator from other water-soluble bronchographic agents like iodopyracet (3,5-diiodo-4-pyridone-N-acetic acid diethanolamine), which is used in aqueous solutions [2]. This property necessitates the use of Iopydone in a suspension formulation (as in Hytrast), which directly influences its pulmonary retention and clearance profile, as detailed in the preceding evidence [3]. In contrast, more modern water-soluble agents like iopamidol and iotrolan offer different pharmacokinetic and safety profiles [4].

Physicochemical Properties Formulation Science Drug Delivery

Iopydone: Optimal Research and Industrial Application Scenarios


Diagnostic Bronchography: High-Resolution Visualization

Based on the evidence, the primary and most justifiable application for Iopydone (as Hytrast) remains diagnostic bronchography where achieving maximum radiographic detail is the overriding priority and can justify the documented safety trade-offs. The quantitative data showing a suboptimal filling rate of under 2% [1] and its description as providing 'excellent quality bronchograms with a fine dense coating' [2] supports its selection in this specific, niche diagnostic context, provided the prolonged retention and inflammatory risks are managed .

Controlled Pulmonary Retention Studies

The well-documented and quantifiably prolonged pulmonary retention time of 30 days in an experimental model [1] makes Iopydone (Hytrast) a valuable, though potentially hazardous, research tool for studies investigating the long-term pulmonary effects of retained particulate matter. This unique property, distinct from faster-clearing agents like Dionosil (cleared in 1-3 days [1]), provides a defined experimental system for modeling chronic lung burden.

Comparative Toxicological Research

Given its established association with the 'most severe chronic inflammatory reaction' in a head-to-head comparative model [1], Iopydone (Hytrast) serves as a defined positive control or benchmark for comparative toxicological studies. Researchers evaluating the safety of novel bronchographic or inhalable agents can use Hytrast's established inflammatory profile as a comparator to benchmark the relative safety of new compounds.

Development of Iodine-Rich Formulations

With a very high iodine content of 73.17% by weight [1], Iopydone can be considered as a raw material or intermediate in the development of specialized, iodine-rich formulations for applications beyond bronchography, such as X-ray contrast agents for materials science or as a source of iodine in specific chemical syntheses. Its unique physicochemical properties, particularly its insolubility [2], must be factored into any formulation strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iopydone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.